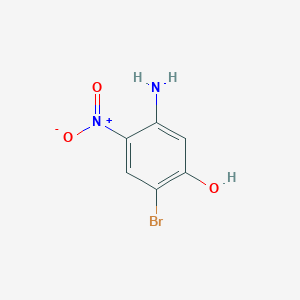

5-Amino-2-bromo-4-nitrophenol

Descripción general

Descripción

5-Amino-2-bromo-4-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of phenol, featuring an amino group (-NH2) at the 5-position, a bromo group (-Br) at the 2-position, and a nitro group (-NO2) at the 4-position. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized by nitration of 2-bromo-5-aminophenol using concentrated nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Bromination Reaction: Another method involves the bromination of 5-amino-4-nitrophenol using bromine in an acidic medium. This reaction is performed under controlled conditions to ensure the selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-amino-2-bromo-4-aminophenol.

Substitution: The compound can participate in electrophilic substitution reactions, where the amino and nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin (Sn) and hydrochloric acid (HCl).

Substitution: Electrophilic substitution reactions are often carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation Products: Quinones, dyes, and other oxidized derivatives.

Reduction Products: 5-amino-2-bromo-4-aminophenol.

Substitution Products: Various substituted phenols and amines.

Aplicaciones Científicas De Investigación

Chemistry: 5-Amino-2-bromo-4-nitrophenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes. Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 5-Amino-2-bromo-4-nitrophenol exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with cellular targets through its nitro and amino groups, influencing various biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-Bromo-4-nitrophenol: Lacks the amino group, resulting in different reactivity and applications.

5-Amino-4-nitrophenol: Lacks the bromo group, leading to variations in chemical behavior and utility.

2-Bromo-5-nitroaniline: Contains an amino group at a different position, affecting its chemical properties and uses.

Uniqueness: 5-Amino-2-bromo-4-nitrophenol is unique due to the presence of both amino and nitro groups on the benzene ring, which provides a balance of electron-donating and electron-withdrawing effects, influencing its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in organic chemistry and beyond.

Actividad Biológica

5-Amino-2-bromo-4-nitrophenol, a derivative of nitrophenol, is an aromatic compound characterized by the presence of an amino group, a nitro group, and a bromine atom attached to a phenolic ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in pharmaceuticals, dyes, and materials science.

The chemical formula for this compound is with a molecular weight of approximately 233.02 g/mol. Its structure allows for diverse interactions with biological molecules, making it a candidate for further investigation in biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular components. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, potentially influencing their catalytic efficiency and substrate specificity.

- Hydrogen Bonding : The presence of functional groups enables hydrogen bonding with biological macromolecules, affecting cellular processes.

- Electrophilic Substitutions : The bromine and nitro groups can participate in electrophilic substitutions that modify the activity of target biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown varying effects on different cell lines, indicating potential applications in cancer therapy.

Antimicrobial Activity

A study conducted on related nitrophenolic compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that this compound may exhibit similar properties due to structural similarities.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Broad-spectrum activity (hypothetical) | |

| Related nitrophenols | Effective against E. coli and S. aureus |

Cytotoxicity Assessment

In vitro assays have been performed to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound could induce apoptosis in certain cell types, warranting further exploration into its mechanism of action.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Induced apoptosis observed |

| MCF7 | 30 | Cell cycle arrest noted |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. However, further research is necessary to elucidate its precise mechanisms of action, binding affinities with target enzymes, and long-term effects on cellular systems.

Propiedades

IUPAC Name |

5-amino-2-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUAQAHNPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681477 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-08-7 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.